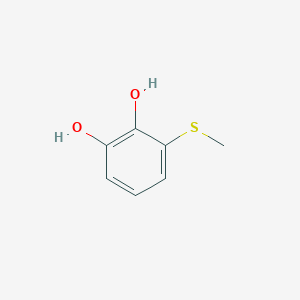
3-(Methylthio)catechol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylthio)catechol, also known as this compound, is a useful research compound. Its molecular formula is C7H8O2S and its molecular weight is 156.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Catechols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biocatalytic Applications
Biocatalytic Demethylation:
One of the notable applications of 3-(Methylthio)catechol is its role in biocatalytic processes, specifically in the demethylation of methyl phenyl ethers. Research has demonstrated that cobalamin-dependent methyltransferases can utilize thiols, including this compound, as methyl traps to facilitate anaerobic demethylation reactions. This method allows for high conversion rates (over 90%) of various guaiacol derivatives into valuable products such as hydroxytyrosol, an important antioxidant .
Process Optimization:
Studies have also focused on optimizing the production of substituted catechols, including this compound, using microbial strains like Pseudomonas putida and recombinant Escherichia coli. These organisms can accumulate significant yields of catechols through biotransformation processes, making them suitable for large-scale industrial applications .
Antioxidant Activity
Synthesis of Novel Catechol Thioethers:
Research has shown that catechol thioethers, including those derived from this compound, exhibit significant radical scavenging and antioxidant activities. These compounds are synthesized by reacting catechols with functionalized thiols under acidic conditions. The resulting thioethers have been characterized for their crystal structures and their antioxidant properties assessed through various assays .
Mechanism of Action:
The antioxidant mechanism is primarily attributed to the ability of these compounds to donate electrons to free radicals, thereby neutralizing them and preventing oxidative damage in biological systems. This property is particularly relevant in developing therapeutic agents aimed at combating oxidative stress-related diseases.
Pharmaceutical Synthesis
Precursor for Pharmaceutical Compounds:
this compound serves as a crucial precursor in the synthesis of various pharmaceuticals. Its derivatives are utilized in the production of drugs targeting catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines and certain drugs used in treating Parkinson's disease . The development of COMT inhibitors has been a significant area of research due to their potential in enhancing therapeutic efficacy when combined with other treatments.
Table 1: Summary of Applications and Findings
| Application Area | Description | Key Findings |
|---|---|---|
| Biocatalysis | Demethylation using thiols like this compound | High conversion rates (>90%) for guaiacol derivatives |
| Antioxidant Activity | Synthesis of thioethers from catechols | Significant radical scavenging capabilities |
| Pharmaceutical Synthesis | Precursor for COMT inhibitors | Enhances efficacy in Parkinson's disease treatment |
Case Study Example: Biocatalytic Demethylation
In a study utilizing cobalamin-dependent methyltransferases, researchers successfully demonstrated that this compound could be employed as a methyl trap to achieve efficient demethylation of methyl phenyl ethers under anaerobic conditions. This method not only improved yield but also minimized oxidative side reactions typically associated with conventional methods .
特性
CAS番号 |
103931-15-3 |
|---|---|
分子式 |
C7H8O2S |
分子量 |
156.2 g/mol |
IUPAC名 |
3-methylsulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C7H8O2S/c1-10-6-4-2-3-5(8)7(6)9/h2-4,8-9H,1H3 |
InChIキー |
SKTUJGHAQHSAEC-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC(=C1O)O |
正規SMILES |
CSC1=CC=CC(=C1O)O |
Key on ui other cas no. |
103931-15-3 |
同義語 |
3-(methylthio)catechol 3-MTC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















